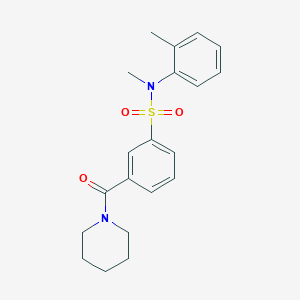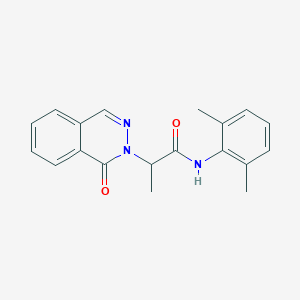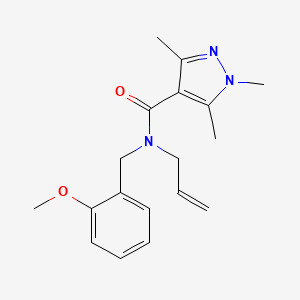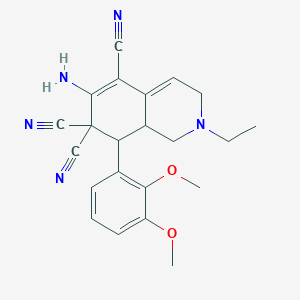
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as CEP-26401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the kinase PIM1, which plays a role in cell proliferation, survival, and differentiation. Inhibition of PIM1 has been shown to have therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B has been shown to have neuroprotective effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have potent and selective activity against PIM1 kinase, with an IC50 value of 5 nM. Additionally, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to inhibit the activity of MAO-B with an IC50 value of 51 nM. In a mouse model of Parkinson's disease, N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide was found to have neuroprotective effects and to improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its potent and selective activity against PIM1 kinase, which makes it a promising candidate for the development of cancer therapeutics. Additionally, its neuroprotective effects make it a potential candidate for the treatment of Parkinson's disease. However, one limitation of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide-based cancer therapeutics, which could target PIM1 kinase in cancer cells. Another area of interest is the development of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide-based neuroprotective agents for the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, as well as its potential for drug-drug interactions.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. One study published in the Journal of Medicinal Chemistry found that N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide had potent and selective activity against the kinase PIM1, which has been implicated in the development of various cancers. Another study published in the Journal of Neuroscience found that N-(3,4-dimethylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide had neuroprotective effects in a mouse model of Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-4-22-17(9-10-19-22)16-6-5-11-21(16)18(23)20-15-8-7-13(2)14(3)12-15/h7-10,12,16H,4-6,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOFQHYLXOHSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)



![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)
![3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)
![4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)

![N-(2,4-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461076.png)

![methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4461097.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)
